Thromboxane B2-biotin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

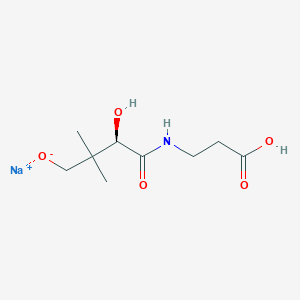

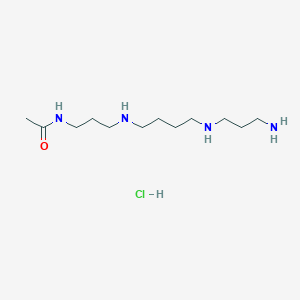

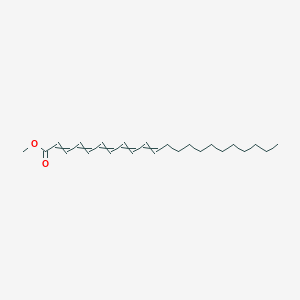

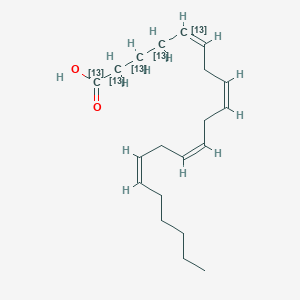

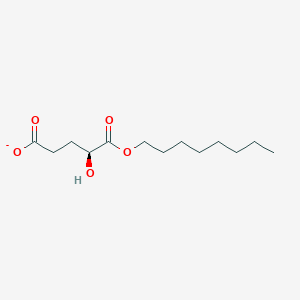

Thromboxane B2-biotin is a conjugate of thromboxane B2 and biotin. Thromboxane B2 is a stable but inactive breakdown product of the chemically unstable thromboxane A2, which is a powerful platelet aggregating agent and vasoconstrictor . Biotin, also known as vitamin B7, is a water-soluble vitamin that is essential for various metabolic processes. The conjugation of thromboxane B2 with biotin allows for the specific detection and quantification of thromboxane B2 in various biological samples using biotin-avidin based assays.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thromboxane B2-biotin typically involves the conjugation of thromboxane B2 with biotin through a linker. The process generally includes the activation of the carboxyl group of thromboxane B2, followed by its reaction with an amine group on biotin. Common reagents used in this process include carbodiimides for activation and N-hydroxysuccinimide for stabilization.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography to separate the desired product from impurities.

Types of Reactions:

Oxidation: Thromboxane B2 can undergo oxidation reactions, although it is more stable compared to thromboxane A2.

Reduction: Reduction reactions are less common for thromboxane B2 due to its stable structure.

Substitution: Thromboxane B2 can participate in substitution reactions, particularly when conjugated with other molecules like biotin.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Carbodiimides and N-hydroxysuccinimide are commonly used for conjugation reactions.

Major Products: The major product of the conjugation reaction is this compound, which can be used for various analytical applications.

Wissenschaftliche Forschungsanwendungen

Thromboxane B2-biotin is widely used in scientific research due to its ability to facilitate the detection and quantification of thromboxane B2. Some of its applications include:

Chemistry: Used in analytical chemistry for the detection of thromboxane B2 in complex mixtures.

Biology: Employed in studies involving platelet function and cardiovascular research.

Medicine: Utilized in clinical studies to monitor thromboxane B2 levels in patients undergoing antiplatelet therapy.

Industry: Applied in the development of diagnostic kits for the measurement of thromboxane B2 in biological samples.

Wirkmechanismus

The mechanism of action of thromboxane B2-biotin involves its binding to avidin or streptavidin, which are proteins with a high affinity for biotin. This binding allows for the specific detection of thromboxane B2 in various assays. The molecular targets of thromboxane B2 include platelet receptors, where it exerts its effects by promoting platelet aggregation and vasoconstriction.

Vergleich Mit ähnlichen Verbindungen

Thromboxane A2: The precursor to thromboxane B2, which is highly unstable and has a short half-life.

Prostaglandin E2: Another eicosanoid involved in inflammation and vasodilation.

Leukotriene B4: A lipid mediator involved in inflammation and immune responses.

Uniqueness: Thromboxane B2-biotin is unique due to its stability and the ability to be easily detected using biotin-avidin based assays. This makes it a valuable tool in research and clinical diagnostics, providing specific and sensitive measurements of thromboxane B2 levels.

Eigenschaften

Molekularformel |

C35H60N4O7S |

|---|---|

Molekulargewicht |

680.9 g/mol |

IUPAC-Name |

7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]hept-5-enamide |

InChI |

InChI=1S/C35H60N4O7S/c1-2-3-7-14-25(40)19-20-29-26(28(41)23-33(44)46-29)15-8-4-5-9-17-31(42)36-21-12-6-13-22-37-32(43)18-11-10-16-30-34-27(24-47-30)38-35(45)39-34/h4,8,19-20,25-30,33-34,40-41,44H,2-3,5-7,9-18,21-24H2,1H3,(H,36,42)(H,37,43)(H2,38,39,45) |

InChI-Schlüssel |

HUDAMYXUDLGXNK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)

![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride](/img/structure/B10765147.png)

![(1R,3S,5E,11S,12S,13R,15S,16S,17S,19S,23R,25S,29E,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765183.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B10765200.png)